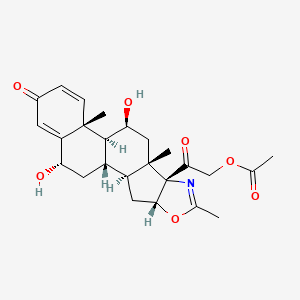
Propargyl a-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl a-D-galactopyranoside is a synthetic compound that belongs to the group of oligosaccharides. It is commonly used in the synthesis of glycosylated saccharides, such as glycoproteins and glycolipids . The compound has a molecular formula of C₉H₁₄O₆ and a molecular weight of 218.21 g/mol .
Mechanism of Action
Preparation Methods
Propargyl a-D-galactopyranoside can be synthesized using various methods. One common synthetic route involves the trichloroacetimidate method, where D-galactose and propargyl alcohol are used as raw materials . The reaction conditions typically include the use of a catalyst such as trifluoromethanesulfonic acid (TfOH) and a solvent like dichloromethane (DCM). The reaction is carried out at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Propargyl a-D-galactopyranoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols.
Scientific Research Applications
Propargyl a-D-galactopyranoside has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Propargyl a-D-galactopyranoside can be compared with other similar compounds such as:
Methyl alpha-D-galactopyranoside: This compound is also used in glycosylation reactions but lacks the propargyl group, which limits its reactivity in certain applications.
Propargyl beta-D-galactopyranoside: Similar to this compound, but with a different anomeric configuration, affecting its reactivity and interaction with enzymes.
Alkyl beta-D-galactopyranosides: These compounds have longer alkyl chains, making them more suitable for use as surfactants and emulsifiers.
This compound stands out due to its unique propargyl group, which enhances its reactivity and versatility in various chemical and biological applications .
Properties
CAS No. |
913074-13-2 |
|---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(3R,4S,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5?,6-,7-,8?,9-/m0/s1 |
InChI Key |
DSKUDOWHGLWCBQ-IDIMRBMGSA-N |
SMILES |
C#CCOC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
C#CCO[C@@H]1C([C@H]([C@H](C(O1)CO)O)O)O |
Canonical SMILES |
C#CCOC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
2-Propyn-1-yl α-D-Galactopyranoside; 2-Propynyl α-D-Galactopyranoside; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)





![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
